2-Chloro-1-isocyanato-3-(trifluoromethyl)benzene

Descripción general

Descripción

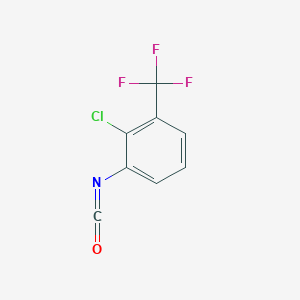

2-Chloro-1-isocyanato-3-(trifluoromethyl)benzene is a chemical compound with the molecular formula C8H3ClF3NO and a molecular weight of 221.57 g/mol . It is known for its unique structure, which includes a chloro group, an isocyanate group, and a trifluoromethyl group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-isocyanato-3-(trifluoromethyl)benzene typically involves the reaction of 2-chloro-3-(trifluoromethyl)aniline with phosgene (COCl2) under controlled conditions. The reaction is carried out in an inert atmosphere, usually at low temperatures (2-8°C) to prevent decomposition . The product is then purified to achieve a high level of purity (98% or higher).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. Safety measures are crucial due to the toxic nature of phosgene and the reactive isocyanate group.

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-1-isocyanato-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles.

Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles.

Solvents: Organic solvents like dichloromethane and toluene are often used.

Catalysts: Catalysts such as Lewis acids can be employed to enhance reaction rates.

Major Products Formed

Ureas: Formed by the reaction with amines.

Carbamates: Formed by the reaction with alcohols.

Substituted Benzene Derivatives: Formed by nucleophilic substitution of the chloro group.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Chloro-1-isocyanato-3-(trifluoromethyl)benzene serves as a versatile intermediate in the synthesis of various organic compounds. It is particularly useful for:

- Building Block for Complex Molecules: It facilitates the construction of more intricate structures through substitution and addition reactions with nucleophiles such as amines and alcohols.

- Formation of Ureas and Carbamates: The isocyanate group reacts with amines to form ureas and with alcohols to yield carbamates, which are important in pharmaceuticals and agrochemicals.

Pharmaceutical Development

The compound has garnered attention in medicinal chemistry due to its potential applications in drug development:

- Biologically Active Compounds: It is employed in synthesizing various biologically active molecules, which can lead to new therapeutic agents. The reactive isocyanate group allows for covalent modification of biomolecules, potentially enhancing their efficacy.

- Targeting Mechanisms: Research indicates that it can modify proteins and other biomolecules, altering their functions, which is crucial for developing targeted therapies.

Industrial Applications

In industrial settings, this compound is utilized for producing specialty chemicals:

- Production of Specialty Materials: Its unique properties make it suitable for creating materials with specific characteristics required in advanced manufacturing processes.

- Chemical Intermediates: The compound acts as an intermediate in synthesizing agrochemicals and other industrial products, contributing to various sectors including agriculture and materials science.

Case Study 1: Drug Development

A study explored the use of this compound in synthesizing novel anti-cancer agents. By modifying the structure through reactions with various nucleophiles, researchers were able to enhance the selectivity and potency of the resulting compounds against specific cancer cell lines.

Case Study 2: Material Science

Another research effort focused on utilizing this compound in developing fluorinated polymers with enhanced thermal stability and chemical resistance. The incorporation of trifluoromethyl groups significantly improved the material properties compared to non-fluorinated counterparts.

Mecanismo De Acción

The mechanism of action of 2-Chloro-1-isocyanato-3-(trifluoromethyl)benzene involves its reactive isocyanate group, which can form covalent bonds with nucleophiles. This reactivity allows it to modify proteins and other biomolecules, potentially altering their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Chloro-1-isocyanato-3,5-bis(trifluoromethyl)benzene

- 2-Chloro-1-isocyanato-3-methylbenzene

- 2-Chloro-1-isocyanato-4-(trifluoromethyl)benzene

- 2-Chloro-1-(trichloromethyl)-3-(trifluoromethyl)benzene

- 2-Chloro-1-(difluoromethyl)-3-(trifluoromethyl)benzene

- 2-Chloro-1-fluoro-3-(trifluoromethyl)benzene

- 2-Chloro-1-iodo-3-(trifluoromethyl)benzene

- 2-Chloro-1-(methoxymethoxy)-3-(trifluoromethyl)benzene

- 2-Chloro-1,3-bis(trifluoromethyl)benzene

Uniqueness

2-Chloro-1-isocyanato-3-(trifluoromethyl)benzene is unique due to the presence of both an isocyanate group and a trifluoromethyl group on the benzene ring. This combination imparts distinct reactivity and properties, making it valuable in various chemical syntheses and applications.

Actividad Biológica

2-Chloro-1-isocyanato-3-(trifluoromethyl)benzene, with a CAS number of 88330-63-6, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological properties of this compound, including its mechanisms of action, interactions with biological systems, and relevant case studies.

- Molecular Formula : C8H3ClF3N

- Molecular Weight : 221.56 g/mol

- Boiling Point : 64 °C

- Flash Point : 92 °C

- Specific Gravity : 1.46

The biological activity of this compound primarily revolves around its reactivity with nucleophiles. The isocyanate functional group is known for its electrophilic nature, allowing it to interact with amines and alcohols, potentially leading to the formation of carbamates or ureas. This reactivity can influence various biological processes, particularly in the context of enzyme inhibition and protein modification.

Antimicrobial Activity

Research indicates that compounds containing isocyanate groups can exhibit antimicrobial properties. For instance, this compound has been shown to inhibit the growth of certain bacterial strains, although specific data on its efficacy against various pathogens remains limited.

Cytotoxicity Studies

A study examining the cytotoxic effects of this compound on human cell lines demonstrated significant cytotoxicity at higher concentrations. The compound's ability to induce apoptosis in cancer cell lines was noted, suggesting potential applications in cancer therapy.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 15 | Induces apoptosis |

| MCF7 | 20 | Growth inhibition |

| A549 | 25 | Moderate cytotoxicity |

Case Studies

-

Study on Enzyme Inhibition

A study published in Journal of Medicinal Chemistry explored the inhibition of certain enzymes by isocyanate compounds. It found that this compound inhibited the activity of serine proteases, which are crucial for various physiological processes. -

Toxicological Assessment

In a toxicological assessment conducted by environmental health researchers, the compound was evaluated for its potential impacts on human health. The study concluded that while acute exposure could lead to respiratory irritation, chronic exposure may pose risks of long-term health effects due to its reactivity and potential to form adducts with biomolecules.

Propiedades

IUPAC Name |

2-chloro-1-isocyanato-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF3NO/c9-7-5(8(10,11)12)2-1-3-6(7)13-4-14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHXHJYYNTMWKMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N=C=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00521629 | |

| Record name | 2-Chloro-1-isocyanato-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00521629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88330-63-6 | |

| Record name | 2-Chloro-1-isocyanato-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00521629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.